Tetrahydrothiophene-3-thiol 1,1-dioxide

CAS No.: 52513-18-5

Cat. No.: VC2009132

Molecular Formula: C4H8O2S2

Molecular Weight: 152.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52513-18-5 |

|---|---|

| Molecular Formula | C4H8O2S2 |

| Molecular Weight | 152.2 g/mol |

| IUPAC Name | 1,1-dioxothiolane-3-thiol |

| Standard InChI | InChI=1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2 |

| Standard InChI Key | SCZFACZLMPADJR-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CC1S |

| Canonical SMILES | C1CS(=O)(=O)CC1S |

Introduction

Chemical Identity and Physical Properties

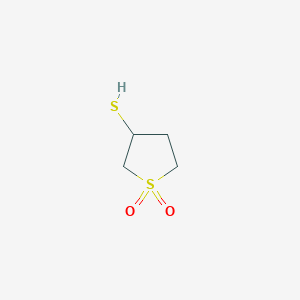

Tetrahydrothiophene-3-thiol 1,1-dioxide is an organosulfur compound characterized by its heterocyclic structure containing both a thiol group and a sulfone functionality. The compound's basic identity parameters are summarized in Table 1.

Table 1: Chemical Identity and Physical Properties of Tetrahydrothiophene-3-thiol 1,1-dioxide

| Parameter | Value |

|---|---|

| IUPAC Name | 1,1-dioxothiolane-3-thiol |

| CAS Registry Number | 52513-18-5 |

| Molecular Formula | C₄H₈O₂S₂ |

| Molecular Weight | 152.2 g/mol |

| Standard InChI | InChI=1S/C4H8O2S2/c5-8(6)2-1-4(7)3-8/h4,7H,1-3H2 |

| Standard InChIKey | SCZFACZLMPADJR-UHFFFAOYSA-N |

| SMILES Notation | C1CS(=O)(=O)CC1S |

| Physical State | Solid |

The compound is also known by several alternative names including 3-mercaptosulfolane, 3-Sulfanyl-1-thiolane-1,1-dione, and 3-mercaptotetrahydrothiophene 1,1-dioxide . As a derivative of tetrahydrothiophene, it represents a saturated analog of thiophene and can be considered the sulfur counterpart of tetrahydrofuran (THF) with additional functional groups.

Chemical Structure and Characteristics

Tetrahydrothiophene-3-thiol 1,1-dioxide features a five-membered saturated heterocyclic ring containing a sulfur atom that is oxidized to the sulfone oxidation state (1,1-dioxide). The structure also includes a thiol (-SH) group at the 3-position of the ring.

The key structural elements include:

-

A tetrahydrothiophene ring (saturated five-membered ring with one sulfur atom)

-

Two oxygen atoms double-bonded to the ring sulfur atom, forming a sulfone group

-

A thiol group (-SH) at the 3-position of the ring

This particular arrangement of functional groups confers unique chemical properties to the molecule. The sulfone group (SO₂) is polar and electron-withdrawing, while the thiol group (-SH) is nucleophilic and moderately acidic. This combination creates interesting reactivity profiles that make the compound valuable in organic synthesis.

Chemical Reactivity

Tetrahydrothiophene-3-thiol 1,1-dioxide possesses two primary reactive sites that govern its chemical behavior:

Thiol Group Reactivity

The thiol (-SH) functionality is nucleophilic and can participate in various reactions:

-

Nucleophilic substitution reactions with electrophiles

-

Oxidation to form disulfides

-

Addition to unsaturated systems (e.g., Michael additions)

-

Metal coordination through the sulfur atom

The thiol group's nucleophilicity makes it particularly useful in organic synthesis for forming carbon-sulfur bonds .

Sulfone Group Reactivity

The sulfone (SO₂) group influences the compound's reactivity in several ways:

-

The electron-withdrawing nature affects the acidity of adjacent hydrogen atoms

-

It provides sites for hydrogen bonding interactions

-

It can participate in elimination reactions under specific conditions

-

It increases the compound's polarity and water solubility compared to non-oxidized sulfur compounds

The combination of these reactive sites enables tetrahydrothiophene-3-thiol 1,1-dioxide to serve as a versatile building block in organic synthesis.

Applications and Research Findings

Organic Synthesis Applications

Tetrahydrothiophene-3-thiol 1,1-dioxide and similar compounds have demonstrated utility as intermediates in organic synthesis. Their bifunctional nature, featuring both nucleophilic (thiol) and electron-withdrawing (sulfone) groups, makes them valuable building blocks for constructing more complex molecules.

The specific applications documented in research include:

-

Serving as intermediates for various chemical transformations

-

Building blocks for heterocyclic compound synthesis

-

Precursors for sulfur-containing pharmaceutical compounds

Related Compounds and Comparative Analysis

Several structurally related compounds provide context for understanding tetrahydrothiophene-3-thiol 1,1-dioxide:

Trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide

This related compound (CAS: 14176-47-7) features hydroxyl groups at positions 3 and 4 instead of a thiol group. It has been investigated for potential biological activities and synthetic applications.

Tetrahydro-3-thiopheneol 1,1-dioxide

This compound (CAS: 13031-76-0) differs by having a hydroxyl group at position 3 instead of a thiol group. It has a molecular weight of 136.169 g/mol and similar chemical properties to tetrahydrothiophene-3-thiol 1,1-dioxide .

Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide

This derivative (CAS: 17115-47-8) contains a sulfonyl chloride group and has found applications as a synthetic intermediate in organic chemistry .

3-Aminotetrahydrothiophene 1,1-dioxides

These compounds, which feature an amino group instead of a thiol group, have been investigated as non-electrophilic ARE activators with potential therapeutic applications .

Table 2: Comparison of Tetrahydrothiophene-3-thiol 1,1-dioxide with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group at Position 3 |

|---|---|---|---|---|

| Tetrahydrothiophene-3-thiol 1,1-dioxide | 52513-18-5 | C₄H₈O₂S₂ | 152.2 | Thiol (-SH) |

| Trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide | 14176-47-7 | C₄H₈O₄S | 152.17 | Hydroxyl (-OH) |

| Tetrahydro-3-thiopheneol 1,1-dioxide | 13031-76-0 | C₄H₈O₃S | 136.17 | Hydroxyl (-OH) |

| Tetrahydro-3-thiophenesulfonyl chloride 1,1-dioxide | 17115-47-8 | C₄H₇ClO₄S₂ | 218.68 | Sulfonyl chloride (-SO₂Cl) |

| 3-Aminotetrahydrothiophene 1,1-dioxide | Various | C₄H₉NO₂S | 135.18 | Amino (-NH₂) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume